molecular formula C6H9BO2S B067913 (5-Ethylthiophen-2-yl)boronic acid CAS No. 162607-16-1

(5-Ethylthiophen-2-yl)boronic acid

Cat. No.: B067913
CAS No.: 162607-16-1
M. Wt: 156.02 g/mol
InChI Key: SRCHLCSUUTVUNG-UHFFFAOYSA-N
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Description

(5-Ethylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H9BO2S and its molecular weight is 156.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (5-Ethylthiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, in turn, donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign .

Biological Activity

(5-Ethylthiophen-2-yl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. Boronic acids have gained attention due to their ability to interact with biological macromolecules, particularly enzymes, and their potential use in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to form stable complexes with various molecular targets. The boron atom in boronic acids can interact with nucleophiles, including hydroxyl and amino groups present in proteins, leading to enzyme inhibition or modulation. This characteristic is pivotal in the design of enzyme inhibitors for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors by forming covalent bonds with serine residues in active sites of enzymes, such as proteases and kinases.
  • Transmetalation Reactions : In synthetic chemistry, this compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biological Activities

Research has demonstrated various biological activities associated with this compound and related compounds:

  • Anticancer Activity :
    • Studies indicate that boronic acids exhibit selective cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound showed significant antiproliferative effects against prostate cancer cells.
    CompoundCell LineIC50 (µM)
    This compoundLAPC-46.3
    Related boronic compoundDU1454.8
  • Antithrombotic Activity :
    • A study involving derivatives of thiophene showed that some compounds exhibited moderate antithrombotic properties, suggesting potential applications in preventing thrombosis.
  • Antibacterial and Antiviral Properties :
    • Boronic acids have been explored for their antibacterial and antiviral activities. Compounds with similar structures have demonstrated efficacy against various pathogens by inhibiting essential bacterial enzymes.

Case Studies

Several studies highlight the therapeutic potential of this compound and its derivatives:

  • Study on Cancer Cell Lines :
    • A comprehensive study evaluated the cytotoxic effects of several boronic acids against different cancer cell lines. The results indicated that this compound had a significant inhibitory effect on LAPC-4 prostate cancer cells compared to control groups .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that the compound inhibits specific proteases involved in cancer progression by forming stable covalent bonds with serine residues at the active site .
  • Combination Therapies :
    • Investigations into combination therapies involving boronic acids showed enhanced efficacy when used alongside established chemotherapeutics like bortezomib in treating resistant forms of cancer .

Properties

IUPAC Name

(5-ethylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCHLCSUUTVUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598884
Record name (5-Ethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-16-1
Record name (5-Ethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethylthiophen-2-yl)boronic acid
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